Product packaging for 2,3',6-Tribromoindophenol Sodium Salt(Cat. No.:CAS No. 123520-73-0)

2,3',6-Tribromoindophenol Sodium Salt

Cat. No.: B12511823
CAS No.: 123520-73-0
M. Wt: 457.87 g/mol
InChI Key: HNPUZWCYQDQTKJ-UHFFFAOYSA-M
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Description

2,3',6-Tribromoindophenol Sodium Salt is a brominated indophenol compound offered as a high-purity research chemical for use in laboratory settings. While specific data for this tribromo analogue is limited in the public domain, its molecular structure suggests significant utility as a redox indicator in biochemical assays, similar to the well-characterized 2,6-dichloroindophenol (DCIP) which is used to monitor electron transfer in reactions such as the determination of ascorbic acid (Vitamin C) . Indophenol reagents like DCIP are known for their distinct color change upon reduction, making them valuable tools in spectrophotometric analysis . As a general safety precaution with laboratory chemicals, researchers should wear protective gloves, protective clothing, and eye protection, and wash hands thoroughly after handling any indophenol compounds . Solutions of related indophenol indicators are noted to have a poor shelf life; it is recommended to prepare fresh solutions for optimal experimental results . This product, this compound, is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br3NNaO2 B12511823 2,3',6-Tribromoindophenol Sodium Salt CAS No. 123520-73-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

123520-73-0

Molecular Formula

C12H5Br3NNaO2

Molecular Weight

457.87 g/mol

IUPAC Name

sodium;2-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

InChI

InChI=1S/C12H6Br3NO2.Na/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7;/h1-5,17H;/q;+1/p-1

InChI Key

HNPUZWCYQDQTKJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)Br)[O-].[Na+]

Origin of Product

United States

Theoretical and Computational Investigations of 2,3 ,6 Tribromoindophenol Sodium Salt

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule, governed by its electron distribution. For 2,3',6-Tribromoindophenol Sodium Salt, such analyses would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Potentials

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical computational analysis using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) would yield the energies of these orbitals. For this compound, the presence of electron-withdrawing bromine atoms and the delocalized π-system of the indophenol (B113434) core would significantly influence these energies. It is anticipated that the bromine substitution would lower both the HOMO and LUMO energy levels compared to the unsubstituted indophenol. A smaller HOMO-LUMO gap would suggest a higher propensity for electron transfer and greater chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2,3',6-Tribromoindophenol

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Indicates the energy required to remove an electron.
LUMO Energy-2.1Indicates the energy released when an electron is added.
HOMO-LUMO Gap4.4Reflects the chemical reactivity and electronic excitation energy.

Electrostatic Potential Surface Analysis and Charge Distribution

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the ESP surface would likely show significant negative potential around the oxygen atom of the carbonyl group and the phenoxide oxygen, making these sites prone to interaction with electrophiles. The bromine atoms, due to the "sigma-hole" phenomenon, could exhibit regions of positive potential along the C-Br bond axis, making them potential sites for halogen bonding interactions. The sodium ion would exist as a counterion with a distinct positive charge.

Table 2: Predicted Electrostatic Potential Characteristics

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenNegativeNucleophilic
Phenoxide OxygenNegativeNucleophilic
Aromatic RingsVariable, generally electron-richSusceptible to electrophilic aromatic substitution
Bromine Atoms (sigma-hole)PositivePotential for halogen bonding

Prediction of Spectroscopic Signatures and Redox Behavior

Computational methods can accurately predict various spectroscopic properties, including UV-Visible and NMR spectra. Time-Dependent DFT (TD-DFT) calculations would allow for the prediction of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. For a conjugated system like 2,3',6-Tribromoindophenol, a strong absorption in the visible region would be expected, giving rise to its color.

Furthermore, computational electrochemistry can predict the redox potentials of a molecule. The indophenol core is known to undergo reversible redox reactions. The calculated ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively, can be used to estimate the oxidation and reduction potentials. The electron-withdrawing nature of the bromine atoms would be expected to increase the redox potential, making the compound more easily reduced compared to its non-brominated counterpart.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, including its interactions with a solvent and its conformational flexibility. An MD simulation of this compound in a solvent such as water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute.

These simulations would be crucial for understanding the solvation of the sodium salt and the accessibility of different reactive sites on the indophenol anion. The simulations could also explore the rotational barriers around the central C-N bond, providing insight into the conformational landscape of the molecule. The preferred conformations in different solvent environments could have significant implications for the molecule's biological activity and chemical reactivity.

Structure-Reactivity Relationship Elucidation through Computational Models

By systematically modifying the structure of 2,3',6-Tribromoindophenol in silico (e.g., by changing the position or number of bromine substituents) and calculating the resulting electronic and structural properties, a quantitative structure-reactivity relationship (QSRR) can be established.

Synthetic Strategies and Chemical Transformations of 2,3 ,6 Tribromoindophenol Sodium Salt

Advanced Synthetic Routes for Indophenol (B113434) Scaffold Construction

The fundamental structure of indophenol is created through the oxidative coupling of a phenol (B47542) with a p-aminophenol or an aniline (B41778) derivative. wikipedia.orgrsc.org The classical and most recognized method for this transformation is the Berthelot reaction. bohrium.comresearchgate.net

Modern advancements in synthetic methodology have introduced more sophisticated and controlled approaches for constructing the indophenol scaffold. These methods often employ metal catalysts to facilitate the oxidative coupling, offering improved yields and milder reaction conditions. For instance, oxidative coupling reactions of phenols and related compounds like indoles and amines have been extensively reviewed, highlighting the use of catalysts based on copper, iron, and rhodium. rsc.orgderpharmachemica.com A patented method describes the preparation of indophenol derivatives through an oxidation reaction between a phenol carrying an acetylamino group and an N,N-dialkyl-alkylaniline hydrochloride, using sodium persulfate as the oxidant. google.com This approach aims to increase reaction yield and reduce environmental pollution compared to traditional methods. google.com

Furthermore, biocatalytic routes are emerging as a green alternative. For example, enzymes like P450 monooxygenases have been engineered to catalyze the hydroxylation of indole, a key step that can lead to the formation of indigo (B80030) and related dye structures, demonstrating the potential for enzymatic synthesis of complex aromatic scaffolds. mdpi.com These advanced catalytic and biocatalytic strategies offer greater control over the reaction and are crucial for synthesizing complex, functionalized indophenol derivatives.

Regioselective Bromination Methodologies for Specific Isomer Formation

Achieving the specific 2,3',6-tribromo substitution pattern on the indophenol scaffold is a significant synthetic challenge due to the multiple reactive sites on the two aromatic rings. The synthesis requires precise control over the electrophilic bromination steps, which is typically performed on the phenol and aniline precursors before the coupling reaction.

The regioselectivity of phenol bromination is highly dependent on the reaction conditions and the nature of the brominating agent. chemistryviews.orgpearson.com The hydroxyl group is a strong activating ortho-, para-director. To achieve bromination at the C-2 and C-6 positions of the phenol part of the indophenol, a di-ortho-bromination is required. For the aniline-derived portion, selective bromination at the C-3' position (meta to the imine and ortho to the hydroxyl) is needed.

Several modern methodologies have been developed to control the regioselectivity of phenol bromination:

Mild Brominating Agents: A method using trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides has been shown to achieve high para-selectivity for phenols, which could be adapted by using appropriate blocking groups to direct bromination to the ortho positions. chemistryviews.org

Heterogeneous Catalysts: The use of KBr with ZnAl–BrO3−–layered double hydroxides as brominating reagents demonstrates excellent regioselectivity, favoring the para position unless it is occupied, in which case ortho-bromination occurs. mdpi.com

Hypervalent Iodine Reagents: A system based on Phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr3) has been developed for the practical electrophilic bromination of phenols under mild conditions. nih.gov The selectivity is influenced by the electronic nature and steric hindrance of substituents on the phenol ring. nih.gov

For the aniline or aminophenol precursor, achieving meta-bromination relative to the amino group can be challenging as it is a strong ortho-, para-director. Strategic synthesis often involves introducing the bromine at an earlier stage, for example, through a Sandmeyer-type reaction on a suitably substituted precursor. A patented method for synthesizing 3-amino-4-bromophenol (B174537) involves a multi-step process starting with 3-nitro-4-aminophenol, which undergoes diazotization, bromination using cuprous bromide, and subsequent reduction of the nitro group. google.com Such strategies, involving the careful orchestration of directing groups and reaction sequences, are essential to construct the required tribrominated precursors for the final oxidative coupling to form 2,3',6-tribromoindophenol.

Table 1: Comparison of Regioselective Bromination Methods for Phenols

Method/Reagent Substrate Type Selectivity Conditions Yields Citation
KBr / ZnAl–BrO3−–LDHs Phenols para (or ortho if para is blocked) Mild conditions Good to excellent (51-89%) mdpi.com
TMSBr / Bulky Sulfoxides Phenols High para-selectivity (up to 99:1) Room temperature, acetonitrile High chemistryviews.org
PIDA / AlBr3 Phenols & Phenol-ethers Generally para-selective Room temperature, MeCN Moderate to excellent (28-93%) nih.gov

Derivatization Pathways and Post-Synthetic Functionalization

Once the 2,3',6-tribromoindophenol sodium salt is synthesized, it can undergo further chemical modifications to fine-tune its properties. These post-synthetic functionalization strategies are crucial for adapting the dye for specific applications by altering its solubility, spectral characteristics, or reactivity. rsc.org Derivatization reactions typically target the nucleophilic centers of the molecule, namely the phenolate (B1203915) oxygen and the imine nitrogen. researchgate.net

Common derivatization pathways include:

Alkylation and Acylation: The phenolate oxygen is a prime site for alkylation (e.g., using alkyl halides to form ethers) or acylation (e.g., using acid chlorides or anhydrides to form esters). These modifications can significantly alter the solubility of the dye, making it more compatible with non-aqueous solvents or polymeric matrices.

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the hydroxyl group into a trimethylsilyl ether. This is a common technique used in analytical chemistry to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. researchgate.net

Reactions at the Imine Nitrogen: The imine nitrogen, while less nucleophilic than the phenolate, can potentially be targeted for reactions under specific conditions, although this is less common.

The concept of post-synthetic modification is well-established for conjugated polymers and other functional materials. nih.govelsevierpure.comsemanticscholar.org Techniques such as cycloadditions, oxidations/reductions, and cross-coupling reactions are used to modify the electronic and optical properties of conjugated backbones. rsc.org While direct application of all these methods to tribromoindophenol may be challenging, they provide a conceptual framework for potential transformations. For example, the aromatic rings, despite being somewhat deactivated by the bromine atoms, could potentially undergo further substitution or coupling reactions under forcing conditions, although this would likely lead to complex product mixtures. The primary routes for derivatization remain focused on the existing functional groups to ensure selective and high-yielding transformations.

Mechanistic Studies of Reaction Pathways, Including Formation and Degradation Processes

Formation Mechanism: The formation of indophenols, particularly through the Gibbs and Berthelot reactions, has been the subject of detailed mechanistic investigation. bohrium.comresearchgate.netacs.orgpurdue.edu

The Berthelot reaction mechanism is generally understood to proceed in three main steps in a basic medium: researchgate.netepo.org

Monochloramine Formation: Ammonia (or an amine) reacts with a hypochlorite (B82951) source to form monochloramine (NH2Cl). researchgate.netepo.org

Quinone Imine Formation: The monochloramine, often catalyzed by nitroprusside, reacts with a phenolate ion to form a quinone monoimine intermediate. researchgate.netresearchgate.net

Oxidative Coupling: This intermediate then couples with a second phenolate ion to produce the final indophenol dye. researchgate.net The kinetics and optimal pH of the reaction are complex, depending on the stability of intermediates and the specific phenol used. bohrium.com

The Gibbs reaction , which uses an N-chlorobenzoquinone imine as the reagent, offers a more direct route. researchgate.netacs.org Mechanistic studies suggest that this reaction can proceed via a radical pathway. researchgate.netacs.org The process is initiated by a single electron transfer (SET) from the phenolate to the N-chloroimine, forming a radical anion. nih.gov This radical pair can then combine rapidly to form the indophenol. This radical mechanism helps explain the reaction's high para-selectivity. researchgate.net

Degradation Processes: Indophenol dyes, as conjugated organic molecules, are susceptible to degradation, particularly through oxidation. Environmental degradation can occur through exposure to light (photodegradation) or chemical oxidants. Studies on related aromatic compounds provide insight into likely degradation pathways. For instance, advanced oxidation processes, such as those involving hydroxyl radicals (•OH), are known to break down aromatic structures. nih.gov

A plausible degradation pathway for 2,3',6-tribromoindophenol would likely involve:

Hydroxylation: Attack by hydroxyl radicals on the aromatic rings, leading to the introduction of additional hydroxyl groups.

Ring Cleavage: Subsequent oxidation leads to the opening of one or both aromatic rings, breaking the conjugated system and causing a loss of color. This results in the formation of smaller, aliphatic carboxylic acids and aldehydes.

Dehalogenation: The carbon-bromine bonds can also be cleaved during the degradation process, releasing bromide ions into the solution.

The presence of electron-withdrawing bromine atoms may influence the rate and specific sites of oxidative attack compared to the parent indophenol molecule. Understanding these degradation pathways is critical for assessing the environmental fate and persistence of such dyes. wikipedia.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2,3 ,6 Tribromoindophenol Sodium Salt

Application of Advanced UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For 2,3',6-Tribromoindophenol Sodium Salt, which possesses a chromophoric indophenol (B113434) backbone, UV-Vis spectroscopy provides critical insights into its electronic structure. The extended π-system of the indophenol moiety is responsible for its characteristic color, and any substitution, such as the introduction of bromine atoms, can influence the position and intensity of the absorption maxima (λmax).

The electronic transitions in dyes like indophenols are typically π → π* and n → π* transitions. The intense absorption bands in the visible region are generally attributable to π → π* transitions within the conjugated system. The presence of the sodium salt and the specific isomeric arrangement of the three bromine atoms on the aromatic rings are expected to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum compared to the parent indophenol molecule. For instance, studies on similar dyes have shown that substituent effects can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). odinity.com The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to exhibit a strong absorption band in the visible range, characteristic of indophenol-type dyes. researchgate.netresearchgate.net

Complexation studies can also be effectively carried out using UV-Vis spectroscopy. The interaction of this compound with metal ions or other molecules can lead to the formation of new complexes with distinct electronic properties. These interactions would manifest as shifts in the λmax or changes in the molar absorptivity, allowing for the determination of binding constants and stoichiometry of the resulting complexes. miamioh.edu

Table 1: Expected UV-Vis Absorption Data for this compound (Illustrative data based on typical values for similar indophenol dyes)

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Methanol~630~35,000
Ethanol~635~34,500
Water (pH 7)~625~36,000

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. slideshare.netslideshare.net For this compound, both ¹H and ¹³C NMR would be employed.

In the ¹H NMR spectrum, the aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.orglibretexts.org The exact chemical shifts and coupling patterns would be diagnostic of the substitution pattern on the two aromatic rings. The protons on the brominated phenol (B47542) ring and the other aromatic ring would exhibit distinct signals. The integration of these signals would correspond to the number of protons on each ring, confirming the structure. The chemical shifts of protons on aromatic rings are influenced by the electronic effects of the substituents. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative data based on known substituent effects on aromatic systems)

¹H NMR (in DMSO-d₆) Predicted δ (ppm) Multiplicity Integration
Aromatic Protons6.8 - 8.0Multiplets5H
¹³C NMR (in DMSO-d₆) Predicted δ (ppm)
Aromatic C-H115 - 140
Aromatic C-Br110 - 125
Aromatic C-O150 - 160
Aromatic C-N145 - 155
Carbonyl C=O180 - 190

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and confirming the elemental composition of a compound. youtube.com For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₅Br₃NNaO₂).

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org The presence of three bromine atoms in the molecule will result in a distinctive pattern of isotopic peaks for the molecular ion [M]⁺ and its fragments. This pattern, with peaks at M, M+2, M+4, and M+6, arises from the different combinations of the two bromine isotopes. The relative intensities of these peaks would be approximately 1:3:3:1, providing definitive evidence for the presence of three bromine atoms. youtube.com

The fragmentation pattern observed in the mass spectrum can also offer structural information. Cleavage of the molecule upon ionization can lead to the loss of bromine atoms or other functional groups, and the resulting fragment ions can help to piece together the molecular structure. miamioh.edunih.gov

Table 3: Predicted Isotopic Distribution for the Molecular Ion of 2,3',6-Tribromoindophenol (Illustrative data based on the natural abundance of bromine isotopes)

Ionm/z (Nominal)Relative Intensity (%)
[C₁₂H₅⁷⁹Br₃NNaO₂]⁺499~25
[C₁₂H₅⁷⁹Br₂⁸¹BrNNaO₂]⁺501~75
[C₁₂H₅⁷⁹Br⁸¹Br₂NNaO₂]⁺503~75
[C₁₂H₅⁸¹Br₃NNaO₂]⁺505~25

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the nature of chemical bonds within a molecule. youtube.com These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the quinone-imine system. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum, generally below 700 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies for this compound (Illustrative data based on typical group frequencies)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C=OStretching1660 (Strong)1665 (Medium)
Aromatic C=CStretching1600, 1580, 1470 (Medium)1605, 1585 (Strong)
C-NStretching1320 (Medium)1325 (Weak)
C-O (phenolic)Stretching1250 (Strong)1255 (Weak)
C-BrStretching680 (Medium)685 (Strong)

Electrochemical Behavior and Redox Chemistry of 2,3 ,6 Tribromoindophenol Sodium Salt

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination and Electron Transfer Kinetics

The electrochemical properties of 2,3',6-Tribromoindophenol Sodium Salt are primarily investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods provide critical insights into the redox potentials and the kinetics of electron transfer processes.

Cyclic voltammetry studies of indophenol (B113434) derivatives typically reveal characteristic oxidation and reduction peaks, which correspond to the reversible or irreversible transformation between the oxidized (indophenol) and reduced (leucobase) forms. For this compound, the positions of these peaks on the potential axis are indicative of its standard redox potential (E°). The separation between the anodic and cathodic peak potentials (ΔEp) in a reversible system provides information about the number of electrons transferred in the redox reaction.

Chronoamperometry, a technique where the current is monitored as a function of time following a potential step, can be employed to determine the diffusion coefficient of the electroactive species and to study the kinetics of coupled chemical reactions. By analyzing the current-time transients, one can gain further understanding of the mass transport and electron transfer characteristics of this compound in solution.

Table 1: Hypothetical Electrochemical Parameters for this compound based on Analogous Compounds

ParameterSymbolHypothetical ValueTechnique
Anodic Peak PotentialEpa+0.5 V vs. Ag/AgClCyclic Voltammetry
Cathodic Peak PotentialEpcNot applicable (irreversible)Cyclic Voltammetry
Diffusion CoefficientD5 x 10⁻⁶ cm²/sChronoamperometry
Electron Transfer Coefficientα0.5Cyclic Voltammetry
Number of Electrons Transferredn2Cyclic Voltammetry

Note: The data in this table is hypothetical and serves as an illustrative example based on the behavior of similar indophenol compounds. Specific experimental data for this compound is required for accurate characterization.

Mechanistic Insights into Electrochemical Reduction and Oxidation Processes

The electrochemical reduction and oxidation of this compound involve the transfer of electrons and protons. The core chemical transformation is the interconversion between the quinone-imine structure of the oxidized form and the di-phenol structure of the reduced leucobase.

The oxidation process involves the removal of two electrons and two protons from the hydroxyl and amino groups of the leucobase form to generate the conjugated indophenol structure. Conversely, the reduction process involves the addition of two electrons and two protons to the indophenol to yield the colorless leucobase. The presence of three bromine atoms on the aromatic rings is expected to influence the electron density distribution and, consequently, the redox potential of the molecule. The electron-withdrawing nature of the bromine atoms would likely make the reduction of the indophenol form more favorable (i.e., occur at a more positive potential) compared to the unsubstituted indophenol.

HO-C₆H₂Br₂-N=C₆H₄=O + 2e⁻ + 2H⁺ ⇌ HO-C₆H₂Br₂-NH-C₆H₄-OH

The irreversibility often observed in the electrochemistry of indophenols can be attributed to follow-up chemical reactions or structural rearrangements of the electrogenerated species.

Influence of Environmental Parameters (e.g., pH, Ionic Strength) on Electrochemical Properties

The electrochemical behavior of this compound is highly sensitive to environmental parameters, particularly pH and ionic strength.

pH: As the redox reaction involves the transfer of protons, the formal potential of the 2,3',6-Tribromoindophenol/leucobase couple is expected to be pH-dependent. According to the Nernst equation for a reaction involving protons, the potential will shift with changing pH. For a two-electron, two-proton process, the potential is expected to shift by approximately -59 mV per pH unit at 25°C. This pH dependence is a key characteristic of indophenol-based redox indicators.

Ionic Strength: The ionic strength of the supporting electrolyte can influence the activity coefficients of the electroactive species and the structure of the electrochemical double layer at the electrode surface. Changes in ionic strength can lead to shifts in the observed peak potentials and may affect the rate of electron transfer.

Table 2: Expected Effect of Environmental Parameters on the Redox Potential of this compound

ParameterEffect on Redox Potential
Increasing pHShift to more negative potentials
Decreasing pHShift to more positive potentials
Increasing Ionic StrengthPotential shifts due to changes in activity coefficients

Electrocatalytic Applications and Redox Mediator Functionality in Chemical Systems

The ability of this compound to undergo reversible redox transformations makes it a candidate for applications as an electrocatalyst and a redox mediator.

As a redox mediator , it can facilitate electron transfer between an electrode and a biological molecule or another chemical species that has slow electron transfer kinetics at the bare electrode. In such a system, the mediator is first oxidized or reduced at the electrode, and then it chemically reacts with the target analyte, regenerating its original form. This process results in an amplified current signal that is proportional to the concentration of the analyte. The relatively high redox potential of halogenated indophenols could make them suitable for mediating the oxidation of various substrates.

In the context of electrocatalysis , this compound, when immobilized on an electrode surface, could potentially catalyze specific electrochemical reactions. The modified electrode could exhibit lower overpotentials and higher current densities for the target reaction compared to the unmodified electrode. The catalytic efficiency would depend on the interaction between the immobilized mediator and the substrate, as well as the rate of regeneration of the active form of the mediator.

While specific applications for this compound are not extensively documented, its structural similarity to other indophenol-based mediators suggests its potential utility in the development of biosensors and other electrochemical analytical devices.

Advanced Analytical Applications and Method Development Utilizing 2,3 ,6 Tribromoindophenol Sodium Salt

Development of Spectrophotometric Assays for Target Analytes

Spectrophotometric assays often rely on chromogenic reagents that exhibit a distinct color change in the presence of a target analyte. Indophenol (B113434) dyes are well-suited for such applications due to their redox-sensitive properties, which lead to a measurable change in absorbance upon reaction. In theory, 2,3',6-Tribromoindophenol Sodium Salt could serve as a redox indicator in spectrophotometric assays. The electronegative bromine atoms would influence the redox potential of the molecule compared to its non-brominated or chlorinated counterparts, potentially offering different selectivity or sensitivity for certain analytes.

A hypothetical spectrophotometric assay using this compound would involve monitoring the change in absorbance at a specific wavelength corresponding to the oxidized or reduced form of the dye. The concentration of the target analyte would be proportional to the magnitude of this change. However, no specific studies detailing the development, validation, or application of such assays for any particular analyte using this compound have been documented.

Chromatographic Separation and Detection Methodologies (e.g., LC-MS, GC-MS)

Chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of chemical compounds. While these techniques are broadly applicable, specific methods for the analysis of this compound are not described in the available literature.

For LC-MS analysis, a method would typically be developed involving a suitable stationary phase (e.g., C18) and a mobile phase gradient to achieve separation from other components in a sample matrix. The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the 2,3',6-Tribromoindophenol ion. No such validated LC-MS or GC-MS methods for this specific compound have been published.

Advanced Chemical Sensor Design and Transduction Mechanisms

Chemical sensors are devices that convert a chemical interaction into a measurable signal. An electrochemical sensor for this compound could theoretically be designed by immobilizing the compound on an electrode surface. The redox reactions of the immobilized dye could then be used to detect target analytes that can oxidize or reduce it. The resulting change in current or potential would serve as the transduction signal.

Similarly, an optical sensor could be developed by incorporating the dye into a polymer matrix. A color change in the presence of an analyte could be measured via fiber optics. Despite the theoretical potential, there is no evidence in the scientific literature of the design, fabrication, or application of chemical sensors based on this compound.

Interfacing with Automated and Microfluidic Systems for High-Throughput Analysis

Automated and microfluidic systems offer the advantages of high-throughput analysis, reduced sample and reagent consumption, and improved precision. nih.govnih.gov These systems often integrate various analytical steps, such as sample preparation, reaction, and detection, onto a single chip. rsc.org While the principles of microfluidics and automation are well-established for a wide range of chemical and biological assays, their specific application utilizing this compound as a reagent has not been reported. nih.govnih.govrsc.org The integration of this compound into such systems would require the development of the fundamental assays (spectrophotometric or electrochemical), which are currently lacking.

Environmental Photochemistry and Degradation Pathways of 2,3 ,6 Tribromoindophenol Sodium Salt

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), to mineralize organic pollutants under irradiation. While specific studies on 2,3',6-Tribromoindophenol Sodium Salt are limited, the degradation mechanisms of structurally similar brominated and chlorinated phenols provide significant insights.

The process is initiated by the absorption of photons with energy equal to or greater than the band gap of the semiconductor, leading to the generation of electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These radicals are powerful, non-selective oxidizing agents that can attack the aromatic structure of the indophenol (B113434) dye.

The degradation of similar compounds, such as naproxen, has shown that photocatalysis initially involves the attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation. mdpi.com This is followed by demethylation and decarboxylation, breaking the molecule into smaller intermediates. mdpi.com For this compound, the degradation pathway would likely involve the cleavage of the indophenol core and the progressive debromination of the aromatic rings, eventually leading to the formation of smaller aliphatic compounds, and ultimately, mineralization to CO₂, H₂O, and bromide ions.

The kinetics of photocatalytic degradation often follow a pseudo-first-order model, as observed in the degradation of sulfonamides and 2,4,6-trichlorophenol (B30397). mdpi.comnih.gov The rate of degradation is influenced by several factors including catalyst loading, pH, initial contaminant concentration, and the intensity of the light source. mdpi.com

Table 1: Factors Influencing Photocatalytic Degradation Rates

ParameterEffect on Degradation RateRationale
Catalyst Loading Increases to an optimum, then decreasesHigher catalyst concentration provides more active sites for reaction. However, excessive amounts can lead to light scattering and reduced light penetration.
pH Influences the surface charge of the catalyst and the speciation of the pollutantThe pH affects the adsorption of the target compound onto the catalyst surface, which is a crucial step in the degradation process.
Initial Concentration Rate generally decreases with increasing concentrationAt high concentrations, the active sites on the catalyst surface can become saturated, and the penetration of light into the solution may be reduced.
Light Intensity Increases with intensity up to a certain pointHigher light intensity leads to a higher rate of electron-hole pair formation, thus increasing the concentration of reactive oxygen species.

Ozonation and Advanced Oxidation Processes for Environmental Remediation

Ozonation and other advanced oxidation processes (AOPs) are effective technologies for treating water contaminated with persistent organic pollutants. nih.govresearchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are capable of oxidizing a wide range of organic compounds. nih.gov

Ozone (O₃) can react with organic compounds through two primary pathways: direct oxidation by molecular ozone and indirect oxidation via hydroxyl radicals generated from ozone decomposition in water. nih.gov The combination of ozone with other oxidants like hydrogen peroxide (H₂O₂) or UV light (O₃/H₂O₂; O₃/UV) can significantly enhance the production of hydroxyl radicals, thereby increasing the efficiency of the degradation process. researchgate.netgoogle.com

For this compound, ozonation would likely proceed through electrophilic attack of ozone on the electron-rich phenolic and amine groups, as well as the carbon-carbon double bonds in the quinone-imine structure. This would lead to the opening of the aromatic rings and the breakdown of the chromophore, resulting in decolorization and the formation of smaller, more biodegradable organic acids. The presence of bromide ions in the water can lead to the formation of bromate (B103136) (BrO₃⁻) during ozonation, which is a regulated disinfection byproduct. google.com

The O₃/peroxymonosulfate (PMS) process is another emerging AOP that generates both hydroxyl radicals and sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidants. nih.gov This combination can be particularly effective for the degradation of recalcitrant compounds. nih.gov

Biological Degradation Pathways in Aqueous and Soil Matrices

In aqueous and sediment environments, the biodegradation of TBP has been observed to be enhanced by the presence of certain bacteria, such as Bacillus sp. nih.gov The degradation process can be influenced by the addition of co-substrates like glucose and yeast extract, which can stimulate microbial activity. nih.gov The dominant microbial phyla involved in the degradation of TBP in river water/sediment microcosms include Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. nih.gov

In soil, the degradation of brominated flame retardants shows significant variability. diva-portal.org For instance, 2,4,6-tribromophenol (B41969) has been found to degrade relatively quickly under both aerobic and anaerobic soil conditions. diva-portal.org The degradation of 2,4,6-trichlorophenol in soil can be effectively achieved using immobilized enzymes from white rot fungi, with removal rates reaching over 70% in 24 hours. nih.govnih.gov The primary degradation product of TCP in this process was identified as 1,2,4-trihydroxybenzene, suggesting a pathway involving hydroxylation and dechlorination. nih.gov A similar pathway involving hydroxylation and debromination can be postulated for this compound.

Table 2: Comparison of Biological Degradation of Halogenated Phenols

CompoundConditionsKey Microorganisms/EnzymesDegradation EfficiencyReference
2,4,6-TribromophenolWater/SedimentBacillus sp.~40.7% removal in 7 weeks nih.gov
2,4,6-TrichlorophenolWater and SoilImmobilized enzymes from white rot fungi94.7% removal in water (24h), 72.9% in soil (24h) nih.gov

Environmental Fate Modeling and Persistence Assessment in Aquatic Systems

Environmental fate models are crucial tools for predicting the transport, distribution, and persistence of chemicals in the environment. up.pt These models use a mass balance approach, considering inputs (emissions) and outputs (degradation, advection) to estimate the concentration of a chemical in different environmental compartments such as water, soil, air, and sediment. up.ptyoutube.com

For a compound like this compound, a multimedia fate model would be necessary to understand its environmental behavior. nih.gov Key parameters required for such a model include the compound's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), degradation rates in various media, and emission rates.

The persistence of brominated compounds in aquatic systems is a significant concern. Many brominated flame retardants are known to be persistent and can bioaccumulate in aquatic food webs. diva-portal.orgnih.gov The hydrophobic and lipophilic nature of many of these compounds facilitates their accumulation in organisms. nih.gov Although the sodium salt form of 2,3',6-Tribromoindophenol is water-soluble, the parent compound may exhibit different partitioning behavior.

The persistence of this compound in aquatic systems would depend on the rates of photolytic and biological degradation. In the absence of efficient degradation pathways, the compound could be transported over long distances in water bodies. Modeling the fate of chlorinated paraffins has shown that such persistent compounds can be found in remote regions far from their sources. nih.gov A similar potential for long-range transport could exist for persistent halogenated dyes if they are not effectively removed near their point of discharge.

Biochemical Interactions and Enzymatic Applications Non Clinical Context of 2,3 ,6 Tribromoindophenol Sodium Salt

Investigation of Electron Acceptor/Donor Capabilities in Model Enzymatic Systems

In model enzymatic systems, 2,3',6-tribromoindophenol sodium salt is expected to function primarily as an efficient electron acceptor. This capability is central to its application in monitoring the progress of oxidation-reduction reactions catalyzed by enzymes, particularly dehydrogenases.

The fundamental principle involves the reduction of the indophenol (B113434) dye by a reduced cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which is generated by the dehydrogenase-catalyzed oxidation of a substrate. The oxidized form of 2,3',6-tribromoindophenol is blue, while its reduced form (leuco form) is colorless. This color change allows for the spectrophotometric monitoring of the reaction rate.

A classic example of such a system is the diaphorase (NADH dehydrogenase) assay. sigmaaldrich.com In this assay, diaphorase catalyzes the transfer of electrons from NADH to the indophenol compound. The rate of decolorization of the blue dye is directly proportional to the diaphorase activity.

Table 1: Example of Components in a Dehydrogenase-Coupled Assay

ComponentRole in the Assay
SubstrateThe molecule to be oxidized by the dehydrogenase.
Dehydrogenase EnzymeCatalyzes the oxidation of the substrate.
NAD⁺/NADP⁺Coenzyme that gets reduced to NADH/NADPH.
2,3',6-TribromoindophenolTerminal electron acceptor, which gets reduced.
BufferMaintains a stable pH for optimal enzyme activity.

Enzyme Inhibition or Activation Studies in In Vitro Biochemical Assays

While direct studies on enzyme inhibition or activation by this compound are scarce, related phenol (B47542) derivatives have been shown to act as enhancers in certain enzymatic reactions. For instance, some phenols can enhance the light emission in chemiluminescent assays involving horseradish peroxidase. nih.gov This suggests that the bromoindophenol could potentially modulate the activity of certain enzymes, although specific inhibitory or activatory roles have not been detailed in the available literature.

The primary role of this compound in assays is typically that of a substrate (an electron acceptor) rather than a modulator of enzyme activity. However, at high concentrations, it is plausible that it could exhibit inhibitory effects, as is common with many assay reagents.

Redox Mediation in Artificial or Reconstituted Biochemical Pathways

In the context of artificial or reconstituted biochemical pathways, this compound can serve as a redox mediator. It can facilitate electron transfer between an enzyme and an electrode in a biosensor, or between different components of a synthetic metabolic pathway. Its ability to be reversibly oxidized and reduced makes it a suitable candidate for such applications.

Applications in the Development of In Vitro Biochemical Probes

The chromogenic properties of this compound make it a valuable component in the development of in vitro biochemical probes. Its use in colorimetric assays for enzyme activity is a primary application. worthington-biochem.com

These probes are designed to produce a measurable signal (in this case, a change in absorbance) in response to a specific biochemical event. For example, a probe for a particular dehydrogenase could be developed by packaging the enzyme's substrate, the necessary coenzyme, and the tribromoindophenol dye. The rate of color change would then be a direct measure of the enzyme's activity.

Furthermore, in the field of diagnostics and high-throughput screening, such assays can be adapted to microplate formats, allowing for the rapid screening of potential enzyme inhibitors or activators. nih.gov The development of red-shifted assays using reagents like resazurin (B115843) in conjunction with diaphorase aims to minimize interference from fluorescent compounds, a principle that could be extended to assays involving bromoindophenol derivatives. nih.gov

Advanced Materials Science and Engineering Applications of 2,3 ,6 Tribromoindophenol Sodium Salt

Integration into Functional Materials for Optical or Electrochemical Devices

There is currently no available research detailing the integration of 2,3',6-Tribromoindophenol Sodium Salt into functional materials for optical or electrochemical devices. The potential of this compound to act as a chromophore or an electroactive component has not been investigated in the context of materials science. Consequently, no data exists on its performance metrics, such as absorption/emission spectra in a solid matrix or its electrochemical behavior when incorporated into a device.

Application in Redox-Active Polymer or Composite Systems

The application of this compound in redox-active polymer or composite systems is not documented in the scientific literature. Research into polymers that can store and transfer charge has explored various redox-active moieties, but there is no evidence to suggest that this compound has been utilized for this purpose. Therefore, information regarding its polymerization, stability within a polymer matrix, and electrochemical performance in such systems is unavailable.

Development of Nanomaterial-Based Sensing and Catalytic Platforms

There is a lack of studies on the development of nanomaterial-based sensing and catalytic platforms utilizing this compound. While nanomaterials are often functionalized with organic dyes for sensing applications, no research has been published that specifically employs this tribrominated indophenol (B113434) derivative. As a result, there is no data on its efficacy as a sensor component or its catalytic activity when integrated with nanomaterials.

Fabrication and Characterization of Thin Films for Specific Applications

The fabrication and characterization of thin films composed of or containing this compound have not been reported. The methods for depositing this compound as a thin film, its resulting morphology, and its optical or electrical properties in a film format are unknown. Without such fundamental research, its potential for specific applications in areas like coatings, sensors, or electronic components remains purely speculative.

Future Research Directions and Emerging Opportunities for 2,3 ,6 Tribromoindophenol Sodium Salt

Exploration of Novel Synthetic Methodologies and Scalability

Future research into the synthesis of 2,3',6-Tribromoindophenol Sodium Salt is expected to focus on developing methodologies that are not only novel but also scalable and environmentally sustainable. Current synthetic routes may have limitations, and addressing these will be a primary objective.

One promising avenue is the adoption of green chemistry principles. For instance, a mild and highly efficient protocol for the ipso-hydroxylation of arylboronic acids has been developed to produce substituted phenols. This method utilizes aqueous hydrogen peroxide as an oxidant and can be performed at room temperature with a reaction time of just one minute, offering a scalable process that avoids chromatographic purification nih.govresearchgate.net. Furthermore, the integration of a one-pot tandem ipso-hydroxylation-bromination process allows for the direct synthesis of bromophenols from arylboronic acids, presenting a novel and practical approach to creating highly substituted phenols nih.gov. Adapting such efficient, one-pot sequences could significantly streamline the synthesis of the tribrominated phenolic precursors required for this compound.

Another area of exploration involves enhancing the control and efficiency of the bromination step itself. The synthesis of another complex molecule, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether, highlights some of the challenges, such as the formation of unwanted, partially brominated byproducts as major products during the bromination of the aromatic ring scispace.com. Future synthetic strategies must therefore focus on achieving higher regioselectivity and yield. This could involve investigating novel brominating agents, catalyst systems, or reaction conditions that favor the desired 2,3',6-trisubstitution pattern on the indophenol (B113434) scaffold. The development of methods for stereocontrol, potentially drawing from techniques used in the synthesis of other trisubstituted compounds, could also become relevant if chiral variants of brominated indophenols are explored nih.gov.

The table below outlines potential future synthetic strategies and their expected benefits.

Synthetic StrategyKey FeaturesPotential Benefits for Scalability & Sustainability
Green Chemistry Protocols Use of aqueous hydrogen peroxide, room temperature reactions, one-minute reaction times.Reduced energy consumption, minimal waste, avoidance of hazardous reagents.
One-Pot Tandem Reactions Combination of hydroxylation and bromination steps in a single reaction vessel.Increased efficiency, reduced purification steps, lower material loss. nih.govresearchgate.net
Advanced Catalysis Development of new catalysts for regioselective bromination.Higher yields of the desired isomer, simplified product isolation.

Development of Hyphenated and Miniaturized Analytical Technologies

The accurate detection and quantification of this compound in various matrices necessitate the development of more sophisticated analytical technologies. Future efforts will likely concentrate on hyphenated and miniaturized systems to enhance sensitivity, specificity, and throughput.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to this evolution asdlib.orgnih.goviipseries.org. The combination of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers powerful capabilities for separating the target analyte from complex mixtures and providing structural confirmation ijpsjournal.comactascientific.com. For instance, ion chromatography (IC) has been successfully coupled with mass spectrometry for the analysis of other bromine-containing compounds like bromate (B103136) in drinking water, achieving very low detection limits thermofisher.comepa.gov. Applying similar IC-MS or HPLC-MS methods would be a logical next step for the trace analysis of this compound.

Furthermore, capillary electrophoresis (CE), another high-resolution separation technique, presents significant potential. An on-line coupled capillary isotachophoresis and capillary zone electrophoresis (ITP-CZE) method has already been developed for the determination of nine different brominated phenols in water samples, achieving detection limits in the nanomolar range nih.gov. This demonstrates the power of advanced electrophoretic techniques for analyzing trace levels of brominated aromatic compounds.

Miniaturization of these analytical systems is a parallel and complementary trend. Miniaturized techniques, such as nano-liquid chromatography and capillary electrophoresis, offer substantial advantages, including reduced consumption of solvents and reagents, lower waste generation, and faster analysis times, making them ideal for high-throughput screening and environmental monitoring applications.

Analytical TechnologyPrinciplePotential Application for 2,3',6-Tribromoindophenol
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.Ultra-sensitive quantification and structural confirmation in complex samples like environmental water or biological fluids. ijpsjournal.comactascientific.com
ITP-CZE On-line coupling of isotachophoresis (for preconcentration) and capillary zone electrophoresis (for separation).Trace-level detection in water samples, distinguishing it from other brominated phenols. nih.gov
Miniaturized LC/CE Liquid chromatography or capillary electrophoresis performed on a microfluidic chip.Rapid, on-site analysis with reduced sample and reagent consumption.

Expansion into Emerging Analytical and Environmental Monitoring Technologies

Beyond traditional laboratory techniques, future research should explore the integration of this compound into novel sensor and monitoring platforms. Its properties as a dye make it a candidate for developing new optical and electrochemical sensors for environmental and industrial applications.

The development of biosensors for phenolic compounds is a rapidly advancing field that could be adapted for brominated indophenols nih.govnih.gov. For example, enzymes like laccase and tyrosinase, which catalyze the oxidation of phenols, can be immobilized on electrode surfaces to create highly specific amperometric biosensors researchgate.net. Research could focus on evaluating the substrate specificity of these enzymes for 2,3',6-Tribromoindophenol or its precursors. A detection system for phenol (B47542) using immobilized peroxidase has demonstrated reusability and a rapid analysis time of less than 10 minutes, providing a model for future sensor development mdpi.com.

Optical sensing is another promising frontier. Advanced techniques like surface plasmon resonance (SPR) are being used to create highly sensitive sensors for detecting phenolic compounds in water mdpi.com. Future work could involve designing specific receptor molecules that bind to 2,3',6-Tribromoindophenol and immobilizing them on SPR sensor surfaces to enable real-time, label-free detection.

The increasing concern over halogenated disinfection by-products (DBPs) in treated water provides a strong impetus for developing such technologies researchgate.net. Brominated DBPs are often more toxic than their chlorinated counterparts, highlighting the need for sensitive monitoring of all forms of organobromine compounds in the aquatic environment researchgate.net. A dedicated sensor for this compound could serve as an indicator for specific industrial processes or environmental contamination events.

Interdisciplinary Research with Computational Chemistry and Advanced Spectroscopy

The integration of computational chemistry and advanced spectroscopic techniques offers a powerful paradigm for accelerating research on this compound. Theoretical studies can provide deep insights into its molecular properties, guiding experimental work and aiding in the interpretation of complex data.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable tools. These methods can be used to calculate and predict a wide range of properties, including geometric structures, electronic spectra (UV-Vis absorption), and the energies of frontier molecular orbitals (HOMO-LUMO) mdpi.comnih.gov. Such calculations are crucial for understanding the colorimetric properties of the indophenol dye and how they are influenced by the tribromo-substitution pattern. For example, computational studies on other brominated aromatic systems have shown how halogenation influences electronic and nonlinear optical properties researchgate.net. Similar investigations on 2,3',6-Tribromoindophenol could reveal novel photophysical characteristics.

Advanced spectroscopic methods, when combined with these theoretical calculations, can provide a comprehensive picture of the molecule's structure and behavior. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for characterization, but coupling them with computational predictions can resolve ambiguities and confirm structural assignments nih.gov. Furthermore, computational modeling can simulate the interaction of the indophenol molecule with other substances, such as enzyme active sites or sensor surfaces, providing a molecular-level understanding that is essential for designing new applications acs.org. This synergy between theory and experiment will be vital for rationally designing new dyes with tailored spectroscopic properties and for predicting their behavior in analytical systems researchgate.net.

Research AreaComputational/Spectroscopic ToolsObjectives and Insights
Structural & Electronic Properties DFT, TD-DFT, UV-Vis SpectroscopyPredict absorption spectra, understand color, rationalize effects of bromine substitution on electronic structure. mdpi.comresearchgate.net
Molecular Interactions Molecular Docking, DFTSimulate binding to enzyme active sites or sensor receptors to guide the design of new biosensors. acs.org
Spectroscopic Analysis NMR, FTIR combined with DFT calculationsConfirm molecular structure, assign spectral features, and understand conformational preferences. nih.gov

Addressing Specific Research Challenges and Knowledge Gaps in Brominated Indophenol Chemistry

Despite its potential, significant knowledge gaps and research challenges remain in the field of brominated indophenol chemistry. A concerted effort to address these issues is necessary for the continued development and application of compounds like this compound.

A primary challenge lies in the analytical chemistry of complex halogenated organic compounds. The analysis of novel brominated flame retardants, for example, has revealed difficulties such as thermal degradation on gas chromatography (GC) columns and the coelution of similar compounds, which complicates quantification researchgate.netchromatographyonline.com. Similar issues could affect the analysis of 2,3',6-Tribromoindophenol, necessitating the development of robust analytical methods, likely based on LC-MS, that avoid high temperatures and provide sufficient chromatographic resolution.

The environmental fate and potential toxicity of brominated indophenols represent a major knowledge gap. While the risks associated with some organobromine compounds like brominated DBPs are recognized, specific data for this class of dyes are lacking researchgate.net. Future research must include studies on its biodegradability, potential for bioaccumulation, and ecotoxicological effects to ensure its safe use and disposal.

Finally, there is a need to systematically explore the structure-property relationships within the broader family of halogenated indophenols. Key questions remain: How does the number and position of bromine substituents affect the dye's color, solubility, stability, and reactivity? Answering these questions through a combination of systematic synthesis of analogues, detailed spectroscopic and electrochemical characterization, and computational modeling will build a fundamental understanding of this class of compounds, enabling the rational design of new molecules with optimized properties for specific applications.

Q & A

Q. What statistical approaches are optimal for quantitative analysis of this compound in complex matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids. Optimize recovery rates via spiked calibration curves .
  • Data Modeling : Apply multivariate regression to correct for matrix effects (e.g., ion suppression in LC-MS). Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

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